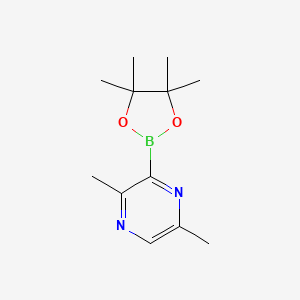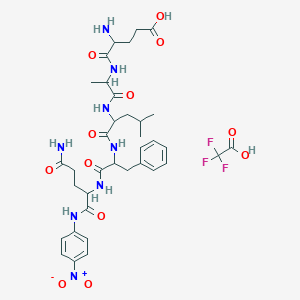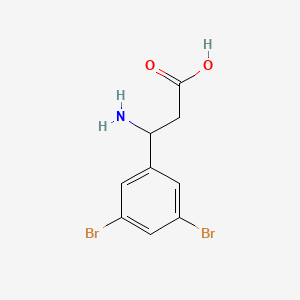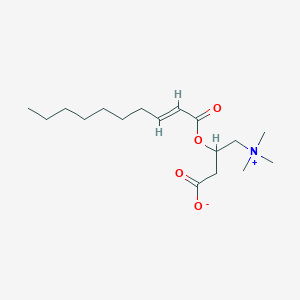![molecular formula C8H9BN2O2 B12102765 (1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)
(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid” is a chemical compound with the following structure:
C11H10BNO2
It belongs to the class of boronic acids, which play a crucial role in organic synthesis due to their ability to form stable complexes with transition metals. Specifically, this compound features a boron atom attached to a pyrrolo[2,3-b]pyridine ring, which imparts unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, a powerful method for forming carbon–carbon bonds. In this reaction, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boronic acid serves as the nucleophilic partner, transferring its boron moiety to the palladium center, resulting in the desired product .
Reaction Conditions: The reaction typically occurs under mild conditions, making it compatible with various functional groups. Common solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide). The choice of base (often a strong base like potassium carbonate) and ligands can influence the reaction efficiency.
Industrial Production: While academic laboratories often use small-scale methods, industrial production may involve larger-scale processes. Optimization of reaction conditions, scalability, and purification steps are essential for efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Reactivity:
Cross-Coupling Reactions: As mentioned earlier, “(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid” participates in Suzuki–Miyaura cross-coupling reactions. It can couple with various aryl or vinyl halides to form new C–C bonds.
Functionalization: The boron atom allows for further functionalization, such as introducing other substituents or modifying the pyrrolo[2,3-b]pyridine ring.
- Palladium catalysts (often Pd(PPh₃)₄ or PdCl₂(dppf))
- Base (e.g., potassium carbonate)
- Solvents (DMF, DMSO)
Major Products: The major product of the Suzuki–Miyaura coupling is the aryl-aryl or aryl-vinyl coupled product, where the boron atom bridges the two aromatic rings.
Applications De Recherche Scientifique
Chemistry:
Building Blocks: “(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid” serves as a versatile building block for constructing more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Biological Probes: Boronic acids can act as sensors for specific biomolecules (e.g., glucose).
Anticancer Agents: Some boron-containing compounds exhibit anticancer activity.
Materials Science: Boronic acids find applications in materials like polymers and liquid crystals.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with cellular targets or enzymes, modulating biological processes.
Comparaison Avec Des Composés Similaires
While “(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid” is unique due to its specific structure, other boronic acids with similar reactivity and applications include:
Propriétés
Formule moléculaire |
C8H9BN2O2 |
|---|---|
Poids moléculaire |
175.98 g/mol |
Nom IUPAC |
(1-methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-11-7(9(12)13)5-6-3-2-4-10-8(6)11/h2-5,12-13H,1H3 |
Clé InChI |
KOHWWCUHEBQVOB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(N1C)N=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)

![5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12102700.png)

![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)



![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)




![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
